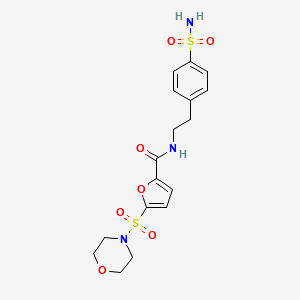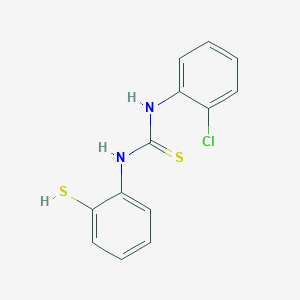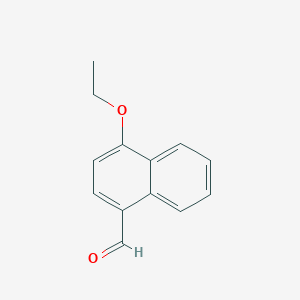![molecular formula C19H18N2O4 B2967081 N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide CAS No. 2034442-80-1](/img/structure/B2967081.png)
N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed .Molecular Structure Analysis
The compound’s molecular structure would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or cryo-EM . The results would provide information about the compound’s bond lengths and angles, its stereochemistry, and any notable structural features.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions? Kinetic and mechanistic studies could also be included .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be analyzed. This could include its melting point, boiling point, solubility, stability, and spectroscopic properties .Aplicaciones Científicas De Investigación
Catalysis and Polymerization
Complex organic compounds often play a crucial role in catalysis, including the synthesis of polymers. For instance, nickel complexes derived from α-diimine ligands, including those with menthyl substituents, have been utilized in olefin polymerization catalysis, demonstrating how structural modifications can influence conformational properties and catalytic behavior (Zhai & Jordan, 2017). Such research underlines the importance of complex organic compounds in developing new materials with specific properties.
Drug Development and Biological Studies
The exploration of complex organic molecules extends significantly into the field of drug development and biological studies. For example, studies on the metabolism of novel psychoactive substances provide insights into their pharmacological, safety, and toxicity profiles (Nykodemová et al., 2021). This research is crucial for understanding the bioactive potential of new compounds, including their therapeutic and adverse effects.
Material Science and Nanotechnology
In material science and nanotechnology, the synthesis and functionalization of complex organic compounds enable the development of novel materials for various applications. For instance, the creation of fluorescent gene vectors and bioimaging agents showcases the potential of organic compounds in biomedical imaging and therapy (You et al., 2014). Such advancements highlight the intersection of organic chemistry and nanotechnology in creating innovative solutions for medical and technological challenges.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N'-[[5-(furan-3-yl)furan-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(20-10-8-14-4-2-1-3-5-14)19(23)21-12-16-6-7-17(25-16)15-9-11-24-13-15/h1-7,9,11,13H,8,10,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPDJFMJBXBKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B2967002.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2967008.png)
![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2967009.png)


![2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2967015.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2967016.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2967019.png)
![N-(2,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2967020.png)
